Boc-D-Cys(Mbzl)-OSu

Description

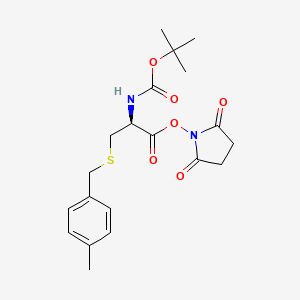

Structure

2D Structure

3D Structure

Properties

CAS No. |

90545-10-1 |

|---|---|

Molecular Formula |

C20H26N2O6S |

Molecular Weight |

422.5 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m1/s1 |

InChI Key |

JMTFQOBMHSNDOP-OAHLLOKOSA-N |

SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |

Synonyms |

BOC-D-CYS-OSU; ZINC71788041; 90545-10-1 |

Origin of Product |

United States |

Synthetic Methodologies for Boc D Cys Mbzl Osu

Precursor Synthesis: Boc-D-Cys(Mbzl)-OH

The direct precursor for the target compound is N-α-(tert-butoxycarbonyl)-S-(p-methoxybenzyl)-D-cysteine, abbreviated as Boc-D-Cys(Mbzl)-OH. Its synthesis involves the strategic protection of the functional groups of the D-cysteine amino acid.

The synthetic route commences with the D-isomer of cysteine. Two key protective groups are introduced:

Boc (tert-butoxycarbonyl) group: This group is installed on the α-amino group to prevent its participation in unintended side reactions, particularly during the subsequent activation of the carboxyl group. The Boc group is known for its stability under many reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).

Mbzl (p-methoxybenzyl) group: The thiol group (-SH) of the cysteine side chain is highly reactive and prone to oxidation, which can lead to the unwanted formation of disulfide bridges. To prevent this, the sulfhydryl group is protected with a p-methoxybenzyl group. tandfonline.com This protecting group is stable during peptide coupling and Boc-deprotection steps.

The formation of Boc-D-Cys(Mbzl)-OH is achieved by reacting D-cysteine with reagents that introduce these specific protecting groups, resulting in the stable, protected amino acid derivative ready for carboxyl activation. tandfonline.com

Table 1: Properties of Precursor Boc-D-Cys(Mbzl)-OH

| Property | Value |

|---|---|

| Chemical Name | N-alpha-t-Butyloxycarbonyl-S-(4-methyl-benzyl)-D-cysteine |

| CAS Number | 61925-78-8 |

| Molecular Formula | C₁₆H₂₃NO₄S |

| Molecular Weight | 325.43 g/mol |

Data sourced from Iris Biotech GmbH. issuu.com

Activation Strategies for N-Hydroxysuccinimide Ester Formation

N-hydroxysuccinimide (NHS) esters are a widely utilized class of activated esters because they react efficiently with primary amines under mild conditions to form stable amide bonds. amerigoscientific.com The conversion of the carboxylic acid in Boc-D-Cys(Mbzl)-OH to its corresponding NHS ester is the crucial activation step.

The most common and robust method for preparing NHS esters involves the use of carbodiimide (B86325) coupling agents. amerigoscientific.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. thermofisher.com

The reaction mechanism proceeds in two main stages:

The carbodiimide reacts with the carboxylic acid of Boc-D-Cys(Mbzl)-OH to form a highly reactive O-acylisourea intermediate. amerigoscientific.comrsc.org

This intermediate is unstable and is immediately subjected to nucleophilic attack by N-hydroxysuccinimide (NHS). This reaction yields the desired Boc-D-Cys(Mbzl)-OSu and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). amerigoscientific.comthermofisher.com

The inclusion of NHS is critical as it traps the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This two-step, one-pot process mitigates the risk of side reactions associated with the O-acylisourea intermediate, such as rearrangement to a stable N-acylurea byproduct, which would halt the desired reaction pathway. thermofisher.comrsc.org The choice of solvent and reactant concentrations can significantly influence the reaction's efficiency and kinetics. researchgate.netnih.gov

Table 2: Common Carbodiimide Reagents for NHS Ester Formation

| Reagent | Acronym | Key Feature |

|---|---|---|

| N,N'-dicyclohexylcarbodiimide | DCC | Insoluble in water; byproduct is easily removed by filtration. thermofisher.com |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble; ideal for aqueous reactions. thermofisher.com |

While carbodiimides are prevalent, alternative methods exist for activating carboxylic acids for esterification with NHS. These strategies can be advantageous in specific contexts, such as avoiding urea byproducts or accommodating particular substrate sensitivities.

One alternative approach involves the formation of mixed anhydrides . In this method, the carboxylic acid is first reacted with a reagent like an acid anhydride. This generates a more reactive acylating agent, which then readily reacts with N-hydroxysuccinimide to form the NHS ester. amerigoscientific.com Another class of powerful activating agents includes chlorophosphates , which can also facilitate efficient NHS ester synthesis. amerigoscientific.com These methods provide alternative pathways that avoid the specific intermediates and byproducts associated with carbodiimide chemistry.

A different strategy employs reagents like N,O-bis(trimethylsilyl)acetamide (BSA) in conjunction with NHS esters for peptide coupling, which represents another facet of activation chemistry in solution-phase synthesis. mdpi.com

Purification and Characterization Techniques for Activated Esters

Following the synthesis, rigorous purification of this compound is essential to remove unreacted starting materials and byproducts, which could interfere with subsequent coupling reactions.

Purification:

Filtration: When a water-insoluble carbodiimide like DCC is used, the primary byproduct, dicyclohexylurea (DCU), is also insoluble in many organic solvents and can be largely removed by simple filtration. reddit.com

Aqueous Workup: The reaction mixture can be washed with aqueous solutions, such as brine, to remove water-soluble impurities. mdpi.com

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a highly effective method for separating the desired NHS ester from residual starting materials (Boc-D-Cys(Mbzl)-OH and NHS) and other byproducts. reddit.com For larger biomolecules conjugated with NHS esters, gel-filtration is a common purification technique. lumiprobe.comwindows.net

Recrystallization: The purified product can often be obtained as a crystalline solid through recrystallization from an appropriate solvent system, such as diethyl ether/n-hexane, which further enhances its purity. mdpi.com

Characterization: Once purified, the identity and purity of the this compound ester are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any remaining impurities. mdpi.com

Infrared (IR) Spectroscopy: The formation of the NHS ester can be monitored by the appearance of characteristic carbonyl stretching frequencies for the succinimidyl ester group. researchgate.net

These purification and characterization steps ensure that the activated ester is of sufficient quality for its intended use in synthesizing well-defined peptides and conjugates.

Chemical Reactivity and Reaction Mechanisms

Mechanism of Amide Bond Formation via N-Hydroxysuccinimide Esters

The formation of a stable amide bond is the primary application of NHS esters like Boc-D-Cys(Mbzl)-OSu. This transformation occurs through a well-established nucleophilic acyl substitution mechanism. The reaction is highly efficient when reacting with primary amines under physiological to slightly alkaline conditions (pH 7.2-9). creative-proteomics.comthermofisher.com

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester. nih.govpearson.com This attack leads to the formation of a transient, unstable tetrahedral intermediate. uomustansiriyah.edu.iqbyjus.com The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the carbonyl carbon of the ester. This step is favored in slightly alkaline conditions (pH 7.2-8.5), where the amine is deprotonated and thus more nucleophilic. creative-proteomics.com

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge. byjus.com

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the N-hydroxysuccinimide moiety, which is a stable leaving group. nih.gov

Amide Bond Formation: The final products are a stable amide bond linking the cysteine derivative to the amine-containing molecule and the released N-hydroxysuccinimide byproduct. nih.gov

This pathway is a classic example of an addition-elimination mechanism characteristic of nucleophilic acyl substitution reactions. masterorganicchemistry.com

The efficacy of the NHS ester in acylation reactions is largely due to the excellent leaving group ability of the N-hydroxysuccinimide anion. pearson.com N-hydroxysuccinimide is the conjugate base of a relatively acidic compound (pKa ≈ 6.0), making its anionic form stable and therefore a good leaving group. chemicalbook.com This stability facilitates the collapse of the tetrahedral intermediate, driving the reaction forward towards the formation of the thermodynamically favored amide bond. masterorganicchemistry.com The water solubility of the NHS byproduct also simplifies the purification of the final peptide product. chemicalbook.com

Stability and Reactivity Profile of this compound

The stability and reactivity of this compound are critical factors that dictate its handling, storage, and reaction conditions. The primary competing reaction is hydrolysis, and its main reactivity is towards primary amines.

Like most active esters, this compound is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile instead of the target amine. thermofisher.comstackexchange.com The rate of hydrolysis is highly dependent on pH. Under acidic or neutral conditions, the ester is relatively stable. However, as the pH increases into the alkaline range, the rate of hydrolysis increases significantly. For a typical NHS-ester, the half-life can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com This necessitates that reactions are performed in well-buffered solutions, often at controlled temperatures (e.g., 4°C) to minimize this side reaction. thermofisher.com

Table 1: Representative Hydrolytic Half-life of NHS Esters vs. pH Data is generalized for typical N-hydroxysuccinimide esters to illustrate the principle.

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 25 | 4-5 hours |

| 8.0 | 25 | ~1 hour |

| 8.6 | 4 | ~10 minutes |

| 9.0 | 25 | <10 minutes |

The primary target of this compound is the primary amine group, such as the N-terminus of a peptide or the ε-amino group of a lysine residue. thermofisher.comnih.gov These reactions are most efficient at a pH range of 7.2 to 8.5. creative-proteomics.comthermofisher.com While highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic side chains under certain conditions. stackexchange.com Side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine and the guanidinium group of arginine, particularly at higher pH or in specific peptide sequences. stackexchange.comnih.govnih.gov However, the rate of reaction with primary amines is substantially faster, allowing for selective conjugation under controlled conditions. mst.edu

Table 2: General Reactivity of NHS Esters with Nucleophiles

| Nucleophile Group | Amino Acid Examples | Relative Reactivity | Conditions Favoring Reaction |

| Primary Amine (α) | N-terminus | Very High | pH 7.2-8.5 |

| Primary Amine (ε) | Lysine | Very High | pH 7.2-8.5 |

| Sulfhydryl | Cysteine | Moderate | Higher pH, specific proximity |

| Phenolic Hydroxyl | Tyrosine | Low | Higher pH (>8.5) |

| Aliphatic Hydroxyl | Serine, Threonine | Very Low | Higher pH, specific proximity |

| Guanidinium | Arginine | Very Low | Specific contexts, higher pH |

| Imidazole | Histidine | Very Low | Specific contexts |

Stereochemical Integrity During Coupling Reactions

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. For this compound, this means the D-configuration must be retained during the coupling reaction. The use of active esters, such as NHS esters, is a well-established strategy to suppress racemization. rsc.orgnih.gov

Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. nih.govpeptide.com The urethane-type N-protecting group, in this case, the tert-butoxycarbonyl (Boc) group, is known to significantly reduce the rate of oxazolone formation compared to other N-acyl groups. rsc.orgwikipedia.org This structural feature helps to ensure that the coupling reaction proceeds with a high degree of stereochemical retention, yielding a product with the desired D-configuration. While the risk is minimized, factors such as the choice of base and reaction temperature can still influence the level of epimerization. nih.govrsc.org

Assessment of Racemization Control

The control of racemization is paramount in peptide synthesis to ensure the stereochemical integrity of the final peptide. For cysteine derivatives, this is a particularly significant challenge. The racemization of activated amino acid esters, including N-hydroxysuccinimide esters, can proceed through two primary mechanisms: direct enolization via abstraction of the α-proton by a base, or through the formation of a 5(4H)-oxazolone intermediate.

For N-urethane-protected amino acids like this compound, the formation of the oxazolone intermediate is generally suppressed. The electron-donating nature of the tert-butyloxycarbonyl (Boc) group disfavors the cyclization required to form the oxazolone. Consequently, the principal pathway for racemization is direct α-proton abstraction by a base.

Detailed research on the racemization rates of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters, which are structurally analogous to this compound, has provided insights into the kinetics of this process. These studies confirm that the rate of racemization is highly dependent on the reaction conditions, particularly the presence and strength of a base. While specific quantitative data for this compound is not extensively available in published literature, the general principles derived from studies on similar compounds are applicable.

Systematic studies on N,S-protected cysteine derivatives have shown that significant racemization (ranging from 5-33%) can occur with commonly used coupling reagents and protocols, especially those involving phosphonium (B103445) and aminium salts in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.govnih.gov The use of pre-formed active esters, such as the OSu ester of Boc-D-Cys(Mbzl)-OH, is a strategy to mitigate racemization that can occur during in situ activation steps. However, the chiral purity of the active ester itself can be compromised by exposure to basic conditions during the subsequent coupling reaction.

Factors Influencing Chiral Purity

Several factors have a profound impact on the maintenance of chiral purity of this compound during its use in peptide synthesis. These factors primarily revolve around the reaction conditions of the coupling step.

Base: The presence and nature of the base used to deprotonate the incoming amino group are critical. Stronger, more sterically hindered bases are generally preferred to minimize the abstraction of the α-proton from the activated ester. Studies have demonstrated that highly hindered bases such as 2,4,6-trimethylpyridine (collidine) can significantly suppress racemization compared to less hindered bases like DIEA or NMM. nih.govnih.gov

Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents are often favored as they can reduce the rate of enolization. For instance, conducting coupling reactions in solvent mixtures such as CH₂Cl₂-DMF (1:1) has been shown to reduce racemization compared to using neat DMF. nih.gov

Temperature: As with most chemical reactions, temperature can affect the rate of racemization. Lowering the reaction temperature can help to preserve the chiral integrity of the activated amino acid.

Pre-activation Time: In coupling reactions where activation and coupling occur in the same pot, the time the activated species exists before reacting with the amine (pre-activation time) can be a crucial factor. Longer pre-activation times in the presence of a base can lead to increased racemization. The use of a stable, pre-formed active ester like this compound helps to circumvent the issues associated with in situ pre-activation. nih.govnih.gov

The interplay of these factors determines the extent to which the stereochemical integrity of this compound is maintained during its incorporation into a peptide chain. Careful optimization of these conditions is essential for minimizing the formation of the undesired L-cysteine diastereomer.

Table 1: Factors Influencing the Chiral Purity of this compound

| Factor | Condition Favoring High Chiral Purity | Rationale |

|---|---|---|

| Base | Use of sterically hindered, weaker bases (e.g., 2,4,6-trimethylpyridine) | Reduces the rate of α-proton abstraction from the activated ester. |

| Solvent | Less polar solvents or solvent mixtures (e.g., CH₂Cl₂-DMF) | Decreases the stability of the enolate intermediate, thus disfavoring racemization. |

| Temperature | Lower reaction temperatures | Reduces the kinetic energy available for the racemization process. |

| Coupling Strategy | Use of pre-formed active esters | Avoids prolonged exposure to activation reagents and bases during a pre-activation step. |

Applications in Advanced Peptide Synthesis Strategies

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique in peptide chemistry, and Boc-D-Cys(Mbzl)-OSu is well-suited for this methodology, particularly within the Boc/Bzl protection scheme.

The Boc/Bzl strategy for SPPS is characterized by the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable, benzyl-type protecting groups for amino acid side chains. researchgate.net The Boc group is removed at each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis using a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF). researchgate.netsigmaaldrich.com

This compound fits perfectly into this strategy. The S-Mbzl group is stable to the repetitive TFA treatments required for Boc group removal during the synthesis cycles. bachem.com This stability is crucial for preventing premature deprotection of the cysteine thiol, which could otherwise lead to unwanted side reactions. The 4-methyl substituent on the benzyl (B1604629) group (Mbzl) provides slightly greater acid stability compared to an unsubstituted benzyl (Bzl) group, making it a preferred choice for the synthesis of longer peptides where cumulative exposure to TFA is significant. bachem.com The final cleavage with HF successfully removes the Mbzl group to yield the free thiol. bachem.com

The use of a pre-activated OSu ester facilitates the coupling reaction. In SPPS, the activated amino acid is added to the resin-bound peptide chain, which has a free N-terminal amine. The OSu ester is a type of active ester that reacts efficiently with this amine to form a stable amide (peptide) bond. wikipedia.orgbachem.com

The efficiency of the coupling step is paramount in SPPS to ensure a high yield of the target peptide. Active esters, such as the OSu ester of this compound, are widely used because they offer a balance of high reactivity and stability. bachem.com These pre-activated derivatives can be purified to a high degree, ensuring clean coupling reactions. google.com

The N-hydroxysuccinimide (NHS) ester reacts with the primary amine of the growing peptide chain to form a stable amide bond, releasing NHS as a byproduct. glenresearch.com While highly reactive towards amines, NHS esters can be susceptible to hydrolysis in aqueous environments. nih.gov However, in the predominantly non-aqueous solvents used for SPPS (like dimethylformamide, DMF), this is less of a concern. The reaction proceeds via a tetrahedral intermediate, and the formation of the stable amide bond is the rate-limiting step. thieme-connect.de

The use of active esters like OSu avoids the need for in situ activation reagents, which can sometimes lead to side reactions. rsc.org This streamlined approach contributes to higher purities of the crude peptide product.

Application in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, especially for large-scale synthesis or the preparation of peptide segments.

In a segment condensation strategy, smaller protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. This approach can be more efficient than a linear, one-amino-acid-at-a-time synthesis for very long peptides.

This compound can be used to prepare a C-terminal activated peptide segment. For instance, a di- or tri-peptide can be synthesized and, in the final step, the C-terminal carboxylic acid can be activated as an OSu ester. This activated segment can then be reacted with the N-terminal amine of another protected peptide segment in solution. The use of active esters in solution-phase synthesis provides a clean reaction with easy removal of byproducts, which is a significant advantage. sci-hub.se

The use of an active ester like this compound in solution-phase synthesis offers several advantages. It minimizes the risk of racemization, a common side reaction when using many other types of coupling reagents, especially during the coupling of peptide fragments. rsc.org Active esters have a well-defined structure and moderate reactivity, which helps to suppress this unwanted epimerization. rsc.org This is particularly important when coupling valuable and complex peptide segments where stereochemical purity is essential.

Contribution to the Synthesis of Disulfide-Rich Peptides

Disulfide-rich peptides (DRPs) are a class of peptides characterized by multiple cysteine residues that form a network of disulfide bonds. biosynth.com These bonds are crucial for stabilizing the peptide's three-dimensional structure, which is essential for its biological activity. biosynth.comuq.edu.au The synthesis of DRPs with a specific, defined disulfide bond pattern is a significant chemical challenge.

This compound is a key building block in strategies aimed at producing DRPs. The Mbzl protecting group is part of a family of cysteine-protecting groups that are removed under strong acid conditions (HF cleavage), which is characteristic of the final step in Boc/Bzl SPPS. bachem.com

In a typical synthesis of a peptide with multiple disulfide bonds, chemists employ an "orthogonal" protection strategy. This involves using different classes of cysteine-protecting groups that can be removed under different, non-interfering conditions. biosynth.combiotage.com For example, one might use an acid-labile group like Trityl (Trt) for one pair of cysteines, a base-labile group for another, and a group removable by a specific reagent for a third pair.

However, in strategies where all disulfide bonds are formed simultaneously after global deprotection, using a single, robust protecting group like Mbzl for all cysteine residues is common. After the full peptide is assembled and cleaved from the resin (which also removes the Mbzl groups), the resulting linear peptide with multiple free thiols is subjected to an oxidative folding reaction. biosynth.com This process, often conducted in a dilute solution with a redox buffer, allows the disulfide bonds to form, hopefully yielding the thermodynamically most stable isomer. biosynth.com The use of this compound provides the necessary D-cysteine residue with a protecting group compatible with this synthetic endpoint.

Selective Thiol Protection via Mbzl Group

The 4-methylbenzyl (Mbzl) group serves as a robust protecting group for the thiol functionality of the cysteine side chain. In the context of Boc-based solid-phase peptide synthesis (SPPS), the Mbzl group exhibits stability towards the repetitive acidolytic conditions (e.g., trifluoroacetic acid, TFA) used to remove the N-terminal Boc group during peptide chain elongation. bachem.com This stability is crucial for the synthesis of long peptides, preventing premature deprotection of the thiol group which could otherwise lead to undesirable side reactions. bachem.com

The Mbzl group is typically removed during the final cleavage of the peptide from the resin, often using strong acids like hydrogen fluoride (HF). bachem.comannualreviews.org This characteristic makes this compound particularly suitable for Boc/Bzl peptide synthesis strategies. bachem.com The presence of the Mbzl group ensures that the cysteine's thiol remains protected throughout the synthesis, allowing for its selective deprotection at a later stage for specific modifications or disulfide bond formation.

Table 1: Comparison of Thiol Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Features |

|---|---|---|---|---|

| 4-Methylbenzyl | Mbzl | Strong acids (e.g., HF) bachem.comannualreviews.org | Stable to TFA bachem.com | Suitable for Boc-SPPS; allows for late-stage deprotection. |

| Acetamidomethyl | Acm | Mercuric acetate (B1210297), iodine, or strong acids under specific conditions bachem.comgoogle.com | Stable to HF and TFA bachem.com | Orthogonal to many other protecting groups; useful for sequential disulfide bond formation. |

| Trityl | Trt | Mild acid (e.g., TFA), often with scavengers issuu.com | Labile to TFA sigmaaldrich.com | Commonly used in Fmoc-SPPS; removed during standard cleavage. |

Orthogonal Deprotection Strategies for Disulfide Bond Formation

The synthesis of peptides with multiple disulfide bridges requires a sophisticated approach known as orthogonal protection. This strategy involves using a set of protecting groups that can be removed under different, specific conditions without affecting the others. rsc.org This allows for the controlled and regioselective formation of disulfide bonds. rsc.orgresearchgate.net

This compound can be a key component in such strategies. For instance, a peptide can be synthesized with different cysteine residues protected by groups with varying lability, such as Mbzl, acetamidomethyl (Acm), and trityl (Trt). bachem.comresearchgate.net The Trt group can be removed with mild acid, allowing for the formation of the first disulfide bond. issuu.com Subsequently, the Acm group can be removed under specific oxidative conditions (e.g., iodine) to form a second disulfide bond. nih.gov Finally, the Mbzl group on the cysteine introduced via this compound can be cleaved with a strong acid like HF, enabling the formation of a third disulfide bridge. bachem.com This stepwise deprotection ensures the correct pairing of cysteine residues, which is crucial for the peptide's biological activity. biosynth.com

The development of such orthogonal schemes is paramount for the successful synthesis of complex, multi-disulfide-containing peptides like conotoxins and insulin. researchgate.netnih.gov

Role in the Elaboration of Modified and Cyclic Peptides

Beyond linear peptides, this compound plays a significant role in the synthesis of peptides with modified structures, such as thioesters and cyclic peptides, which often exhibit enhanced stability and biological activity.

Synthesis of Peptide Thioesters and Analogs

Peptide thioesters are valuable intermediates in peptide chemistry, most notably for their use in native chemical ligation (NCL). jst.go.jpchemistry.or.jp NCL is a powerful technique that allows for the coupling of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. rsc.org This method is instrumental in the synthesis of large proteins. chemistry.or.jp

The synthesis of peptide thioesters can be achieved using S-protected cysteine derivatives. jst.go.jpacs.org A common strategy involves an N-to-S acyl shift reaction. chemistry.or.jp In this approach, a peptide containing a cysteine residue can be converted to a peptide thioester under acidic conditions. chemistry.or.jp The use of a protected cysteine building block like Boc-D-Cys(Mbzl)-OH (the precursor to the OSu ester) is essential in these synthetic routes. oup.comoup.com The Mbzl group protects the thiol during the assembly of the peptide chain, and its subsequent manipulation can facilitate the formation of the thioester moiety. oup.com

Facilitation of Intramolecular Cyclization Reactions

Cyclic peptides are of great interest in drug discovery due to their increased conformational rigidity, stability against proteolysis, and often enhanced binding affinity to biological targets. Intramolecular cyclization is a key step in their synthesis.

This compound facilitates this process in several ways. The activated OSu ester can react with a deprotected N-terminal amino group of the same peptide chain to form a cyclic peptide. The D-cysteine residue can induce a specific turn in the peptide backbone, which can favor the cyclization process.

Furthermore, the protected cysteine residue is crucial for cyclization strategies that involve the formation of an intramolecular disulfide bridge. jst.go.jp After the linear peptide is synthesized using building blocks like this compound, the peptide is cleaved from the resin, and the protecting groups are removed. The resulting free thiols on the cysteine residues can then be oxidized to form a disulfide bond, resulting in a cyclic peptide. jst.go.jp The proximity effect, where the reactive ends of the linear precursor are held close together, can enhance the efficiency of intramolecular cyclization over intermolecular reactions. jst.go.jp

Table 2: Key Compounds and Their Roles in Peptide Synthesis

| Compound Name | Abbreviation | Key Role |

|---|---|---|

| N-α-(tert-butoxycarbonyl)-S-(4-methylbenzyl)-D-cysteine N-succinimidyl ester | This compound | Activated building block for peptide synthesis, introducing a D-cysteine with a protected thiol. |

| N-α-(tert-butoxycarbonyl)-S-(4-methylbenzyl)-D-cysteine | Boc-D-Cys(Mbzl)-OH | Precursor to this compound; used in solution-phase and solid-phase peptide synthesis. iris-biotech.de |

| N-α-(tert-butoxycarbonyl)-D-cysteine | Boc-D-Cys-OH | D-cysteine building block with a free thiol, requiring protection before use in most synthesis strategies. iris-biotech.de |

| N-α-(tert-butoxycarbonyl)-S-(4-methylbenzyl)-L-cysteine | Boc-L-Cys(Mbzl)-OH | L-enantiomer counterpart, used for incorporating L-cysteine into peptides. sigmaaldrich.com |

Challenges and Methodological Advancements

Optimization of Coupling Conditions

The solvent system employed during peptide synthesis can significantly influence reaction rates. For coupling reactions, less polar solvents are generally favored, while the removal of the Fmoc protecting group, a common step in solid-phase peptide synthesis (SPPS), is more efficient in polar solvents. rsc.orgchemrxiv.org This dichotomy necessitates a careful balance when selecting a solvent. For instance, while N,N-dimethylformamide (DMF) is a widely used solvent due to its ability to serve both coupling and deprotection steps reasonably well, alternative greener solvent systems are being explored. rsc.orgbiosyn.com The polarity and viscosity of binary solvent mixtures can be tailored to optimize the reaction, and it has been shown that non-polar solvents favor coupling reactions using diisopropylcarbodiimide (DIC)/OxymaPure. rsc.org The rate of prolyl peptide bond isomerization, another kinetic factor, has been shown to be faster in less polar solvents. nih.gov However, the formation of diketopiperazine, a common side reaction, can be retarded by solvents with a high capacity to stabilize charged or dipolar solutes. psu.edu

Table 1: Influence of Solvent Properties on Reaction Kinetics

| Solvent Property | Effect on Coupling Reaction | Effect on Fmoc Deprotection | Effect on Side Reactions (e.g., Diketopiperazine) |

|---|---|---|---|

| Polarity | Generally slower | Generally faster | Can be retarded by polar solvents |

| Viscosity | Can hinder diffusion and washing | Can hinder diffusion and washing | - |

| Hydrogen Bonding Capacity | Can influence transition state stability | Can influence transition state stability | Can retard diketopiperazine formation |

This table provides a generalized overview of solvent effects. Specific outcomes can be sequence and reagent dependent.

Auxiliary bases and additives are crucial for minimizing side reactions, particularly racemization, during the activation of the carboxyl group of the amino acid. bachem.com Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used to suppress racemization by forming reactive esters that are less prone to epimerization. biosyn.comhighfine.com The choice of base is also critical; while strong bases can accelerate coupling, they can also increase the risk of racemization. bachem.com For instance, in Fmoc/tBu-based solid-phase synthesis, N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used, but in cases with a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com The use of additives is particularly important when using carbodiimide-type condensing agents like DIC. highfine.com

Table 2: Common Additives and Their Primary Role in Peptide Synthesis

| Additive | Primary Role | Associated Benefits |

|---|---|---|

| HOBt | Racemization suppression | Effective with carbodiimides, reduces aspartimide formation when added to piperidine (B6355638) solution bachem.combiotage.com |

| HOAt | Racemization suppression | More active than HOBt highfine.com |

| OxymaPure | Racemization suppression | Greener and safer alternative to HOBt, enhances coupling efficiency biosyn.com |

| 6-Cl-HOBt | Racemization suppression | - |

Mitigation of Undesired Side Reactions

Several side reactions can occur during peptide synthesis, leading to impurities that are often difficult to remove. The structure of Boc-D-Cys(Mbzl)-OSu and the reaction conditions can influence the prevalence of these side reactions.

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage, leading to the cleavage of the growing peptide chain from the resin. acs.orgiris-biotech.de This intramolecular cyclization is particularly prevalent when proline is one of the first two amino acids. peptide.comnih.gov In Boc-based synthesis, the use of in situ neutralization protocols can suppress DKP formation. peptide.com For Fmoc-based strategies, using a sterically hindered resin like 2-chlorotrityl chloride resin is beneficial. peptide.com Another strategy is to introduce the second and third amino acids as a dipeptide unit. peptide.com The choice of solvent also plays a role, with solvents that stabilize charged species potentially slowing down the reaction. psu.edu

Aspartimide formation is a major challenge, especially in Fmoc-based SPPS, and can occur under both acidic and basic conditions. iris-biotech.depeptide.com This side reaction involves the cyclization of an aspartyl residue, leading to a mixture of α- and β-coupled peptides and potential racemization. iris-biotech.depeptide.com Sequences containing Asp-Gly, Asp-Asn, and Asp-Cys are particularly prone to this rearrangement. nih.gov Several strategies have been developed to mitigate this issue. Adding HOBt to the piperidine solution used for Fmoc deprotection can reduce aspartimide formation. biotage.compeptide.com Using bulkier side-chain protecting groups for aspartic acid can also be effective. biotage.com Furthermore, backbone protection, such as the use of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid, can prevent this side reaction. peptide.comnih.gov

Strategies for Enhancing Peptide Purity and Yield

Achieving high purity and yield is the ultimate goal of peptide synthesis. Beyond the specific mitigation of side reactions, several overarching strategies can be employed. The use of pseudoprolines and depsipeptides can help to disrupt aggregation, which is a common cause of incomplete coupling and deprotection. peptide.com Backbone protection with Hmb or Dmb groups also serves this purpose. peptide.com Careful selection of coupling reagents is also critical. While carbodiimides are effective, phosphonium (B103445) and uronium salts like BOP and HATU often provide higher coupling efficiency with a lower risk of racemization, which is especially important for challenging sequences. jpt.com Finally, optimizing purification techniques is essential for isolating the desired peptide from any remaining impurities.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes for Boc-D-Cys(Mbzl)-OSu

The conventional synthesis of this compound involves the activation of the carboxylic acid of its precursor, Boc-D-Cys(Mbzl)-OH, using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). While effective, future research is aimed at developing more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Potential areas of innovation include:

Advanced Coupling Agents: The use of modern, more efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) could offer faster reaction times, higher yields, and fewer side products compared to traditional methods.

One-Pot Synthesis: Research into one-pot procedures starting from simpler, less expensive precursors could streamline the manufacturing process. A proof-of-principle methodology has been demonstrated for other protected cysteine derivatives, involving a zinc-mediated reduction of dichalcogenide precursors followed by in-situ alkylation and subsequent activation. researchgate.net Applying a similar strategy could significantly reduce the number of isolation and purification steps required.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Method | Boc-D-Cys(Mbzl)-OH + NHS + DCC | Established and well-understood. | Baseline for comparison. |

| Advanced Coupling Agents | Use of HATU, COMU, etc. | Higher efficiency, reduced side reactions, faster kinetics. | Optimization of reaction conditions and reagent selection. |

| One-Pot Synthesis | Multi-step synthesis in a single reactor. researchgate.net | Improved process efficiency, reduced waste and cost. | Development of compatible reaction sequences and catalysts. |

| Green Chemistry | Use of eco-friendly solvents, flow chemistry. | Reduced environmental impact, enhanced safety. | Solvent screening and process engineering. |

Exploration of New Applications in Chemical Biology and Material Science

The primary application of this compound is in solid-phase peptide synthesis (SPPS) for the creation of cysteine-containing peptides. The activated OSu ester readily reacts with primary amines to form stable amide bonds, a fundamental reaction in peptide chemistry. fiveable.me However, its utility can be expanded into more sophisticated applications.

Chemical Biology:

Disulfide-Rich Peptides (DSRs): DSRs are a class of peptides with high stability and potent biological activity, making them attractive candidates for drug discovery and development. biosynth.com this compound is an ideal building block for the precise chemical synthesis of DSRs, where the controlled formation of specific disulfide bonds is critical for their function. biosynth.com

Peptide-Based Bioconjugates: The compound can be used in the synthesis of peptides intended for bioconjugation, such as antibody-drug conjugates (ADCs) or peptide probes for imaging and diagnostics. After peptide assembly and deprotection, the cysteine thiol provides a specific site for conjugation to other molecules.

Proteome-Wide Ligand Discovery: N-hydroxysuccinimide esters are being explored as versatile reactivity-based probes to map ligandable hotspots across the proteome. science.gov Specially designed peptides synthesized using this compound could be employed in such chemoproteomic strategies to identify novel drug targets. science.gov

Material Science:

Functionalized Surfaces: The reactive OSu ester allows for the covalent immobilization of this amino acid derivative onto surfaces functionalized with primary amines. science.gov Subsequent deprotection of the Boc and Mbzl groups would expose the free amine and thiol, creating a surface with well-defined chemical handles for further modification or for studying molecular interactions.

Peptide-Based Biomaterials: This compound can serve as a monomer unit in the synthesis of peptide-based polymers and hydrogels. The cysteine residue can be used to form intermolecular disulfide cross-links, leading to the formation of stable, biocompatible materials with potential applications in tissue engineering and drug delivery.

| Field | Application | Rationale | Potential Impact |

|---|---|---|---|

| Chemical Biology | Disulfide-Rich Peptide (DSR) Synthesis biosynth.com | Enables precise, regioselective formation of structural disulfide bonds. | Development of highly stable therapeutic and diagnostic peptides. |

| Peptide Probes and Bioconjugates | Provides a building block with an activated ester for synthesis and a latent thiol for conjugation. | Creation of targeted therapeutics (e.g., ADCs) and advanced molecular imaging agents. | |

| Chemoproteomics science.gov | Synthesis of peptide-based probes to identify reactive sites in proteins. | Discovery of new druggable sites on proteins. | |

| Material Science | Surface Functionalization science.gov | Reactive OSu ester for covalent attachment to amine-modified surfaces. | Development of advanced biosensors and smart materials. |

| Biomaterial Scaffolds | Use in synthesizing peptide polymers that can be cross-linked via disulfide bonds. | Fabrication of novel hydrogels for tissue engineering and controlled release systems. |

Theoretical and Computational Studies on Reaction Pathways

The reactivity of N-hydroxysuccinimide esters is generally well-understood to proceed through a tetrahedral intermediate upon nucleophilic attack by an amine. mst.edu However, detailed computational studies on this compound are lacking. Future research in this area could provide valuable insights into its specific reaction kinetics and mechanisms.

Key areas for theoretical investigation include:

Modeling Reaction Intermediates: Computational modeling can be used to study the structure and stability of the tetrahedral intermediate formed during the aminolysis of this compound. This can help elucidate the influence of the bulky tert-butoxycarbonyl (Boc) and 4-methylbenzyl (Mbzl) protecting groups on the reaction rate and pathway.

Solvent Effects: Theoretical studies can simulate the reaction in different solvents to predict how the solvent environment affects reactivity and the stability of transition states. This could aid in the rational selection of solvents for optimizing synthetic yields, as explored in green chemistry initiatives.

Gas-Phase vs. Solution-Phase Reactivity: Studies have shown that the reactivity of NHS esters can differ significantly between the gas phase and solution phase. nih.gov Computational analysis could explore these differences for this compound, which is relevant for mass spectrometry-based analysis and characterization of peptides and conjugates made using this reagent. Such studies have shown that in the gas phase, even weak nucleophiles like carboxylates can react with NHS esters, a reaction not typically observed in solution. nih.gov

Q & A

Q. What is the role of Boc-D-Cys(Mbzl)-OSu in solid-phase peptide synthesis (SPPS)?

this compound is a cysteine derivative designed for orthogonal protection strategies in SPPS. The tert-butyloxycarbonyl (Boc) group shields the amino group, while the 4-methylbenzyl (Mbzl) moiety protects the thiol group of cysteine, preventing unwanted disulfide bond formation or oxidation during peptide chain elongation. The N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to amino groups under mild conditions. This compound is particularly stable under basic conditions, making it ideal for iterative deprotection steps in SPPS .

Q. How does the Boc group enhance stability during peptide assembly?

The Boc group is inert under basic and nucleophilic conditions commonly used in SPPS (e.g., piperidine for Fmoc deprotection). Its stability ensures that the cysteine side chain remains protected during repeated coupling and deprotection cycles. The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), enabling controlled deprotection without disrupting the Mbzl thiol protection .

Q. What synthetic steps are involved in preparing this compound?

The synthesis involves:

- Reacting S-(4-methylbenzyl)-L-cysteine with tert-butoxycarbonyl chloride in the presence of triethylamine to introduce the Boc group.

- Activating the carboxyl group with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC) to form the OSu ester. Critical parameters include maintaining anhydrous conditions during activation and rigorous purification via recrystallization or chromatography to ensure >98% purity .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Use dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility. |

| Activator | Replace DCC with HOBt/DIC to minimize racemization. |

| Reaction Time | Extend coupling time (2–4 hours) and monitor via ninhydrin or HPLC analysis. |

| Temperature | Perform reactions at 0–4°C to reduce side reactions in heat-sensitive sequences. |

| Post-coupling, confirm incorporation via LC-MS or MALDI-TOF to detect incomplete reactions . |

Q. What strategies mitigate disulfide bond scrambling during deprotection of this compound?

- Deprotection Conditions : Use TFA containing scavengers (e.g., triisopropylsilane, water) to minimize carbocation formation, which can alkylate unprotected thiols.

- Sequential Deprotection : Remove Mbzl after Boc using HF or trimethylsilyl bromide (TMSBr) under controlled anhydrous conditions.

- Monitoring : Employ Ellman’s assay to quantify free thiols and adjust reaction times to prevent over-exposure to acid .

Q. How does the stability of this compound vary under non-ideal storage conditions?

Q. What analytical methods are most effective for characterizing this compound purity and identity?

- HPLC : Reverse-phase C18 columns with UV detection at 220 nm (peptide bond) and 254 nm (aromatic Mbzl group).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: 423.5).

- NMR : 1H NMR in DMSO-d6 to verify Boc (δ 1.4 ppm, singlet) and Mbzl (δ 2.3 ppm, singlet; δ 7.2–7.4 ppm, aromatic) protons. Discrepancies in melting points or NMR shifts indicate impurities requiring repurification .

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s compatibility with automated peptide synthesizers?

- Resin Compatibility : Test swelling properties in polystyrene vs. PEG-based resins.

- Coupling Efficiency : Compare manual vs. automated coupling yields using model peptides (e.g., glutathione).

- Deprotection Kinetics : Use real-time FTIR or inline UV monitoring to track Boc removal rates. Document deviations in stepwise yields and adjust synthesizer protocols (e.g., double couplings for problematic residues) .

Q. What are common pitfalls in interpreting data from this compound-based peptide synthesis?

- False Purity Assumptions : HPLC retention time alone may miss diastereomers; always corroborate with MS and chiral columns.

- Incomplete Deprotection : Residual Mbzl groups can alter bioactivity; use TFA/thiocresol for thorough removal.

- Side Reactions : Trace water during activation forms NHS esters, reducing coupling efficiency. Pre-dry solvents over molecular sieves .

Data Contradiction Analysis

Q. How should conflicting reports on this compound’s racemization propensity be resolved?

Discrepancies arise from varying activation methods (e.g., HOBt vs. Oxyma). To resolve:

- Experimental Replication : Synthesize a control peptide (e.g., ACP) using both methods and analyze via CD spectroscopy or Marfey’s reagent.

- Statistical Validation : Use ANOVA to compare racemization rates across ≥3 independent trials.

Peer-reviewed studies confirm that HOBt reduces racemization to <2% compared to DCC alone (5–8%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.